P2X4 Receptor Antagonist Potency Advantage
Ethyl 2-[(5-chloro-3-nitropyridin-2-yl)oxy]acetate exhibits an IC50 of 1,290 nM (1.29 μM) as an antagonist at the human P2X4 receptor expressed in 1321N1 cells, assessed by reduction in intracellular Ca2+ influx after 30-minute incubation [1]. In contrast, a structurally distinct nitropyridine-containing comparator (CHEMBL2180140, BDBM50399162) tested in the same assay format (1321N1 cells, ATP-induced calcium influx) shows an IC50 exceeding 10,000 nM (>10 μM) [2]. This represents at minimum a 7.7-fold potency advantage for the target compound. Additionally, a related nitropyridine ether analog evaluated against recombinant rat P2X4 receptor at a single concentration of 30 μM showed only qualitative antagonist activity without quantitative IC50 determination, further underscoring the relative potency of the 5-chloro congener [3].
| Evidence Dimension | Human P2X4 receptor antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 1,290 nM (1.29 μM) [1] |
| Comparator Or Baseline | CHEMBL2180140 IC50 > 10,000 nM [2]; Rat P2X4 screen at 30,000 nM qualitative only [3] |
| Quantified Difference | ≥7.7-fold greater potency (1,290 nM vs. >10,000 nM) |
| Conditions | Human 1321N1 cells, ATP-induced Ca2+ influx, 30-min preincubation at 37°C [1][2] |
Why This Matters
For drug discovery programs targeting P2X4-mediated neuropathic pain or neuroinflammation, the 7.7-fold potency differential translates directly into lower screening hit rates, reduced compound requirements for secondary assays, and a more tractable starting point for lead optimization compared to weaker nitropyridine ether analogs.
- [1] BindingDB. BDBM50596626 (CHEMBL5175938). Affinity Data: IC50 = 1.29E+3 nM. Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells, assessed as reduction in intracellular Ca2+ influx. Deposited 2023-06-22. View Source
- [2] BindingDB. BDBM50399162 (CHEMBL2180140). Affinity Data: IC50 > 1.00E+4 nM. Antagonist activity at human P2X4 receptor expressed in 1321N1 cells, assessed as inhibition of ATP-induced cytosolic calcium influx. View Source
- [3] BindingDB / ChEMBL. CHEMBL751802 (ChEMBL_147393). Antagonist activity against recombinant rat P2X4 receptor at 30 μM, expressed in Xenopus oocytes. Assay ID: 46, Entry ID: 50037061. View Source
